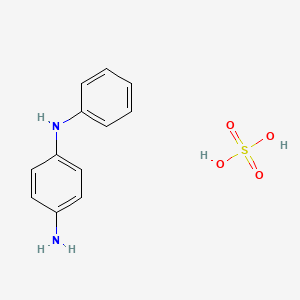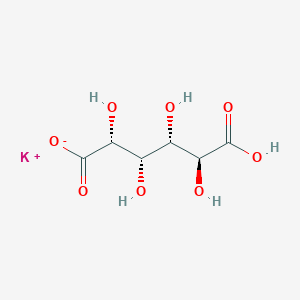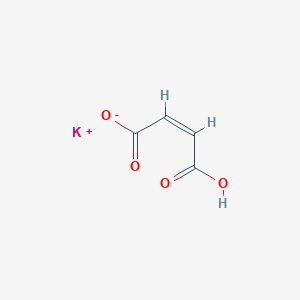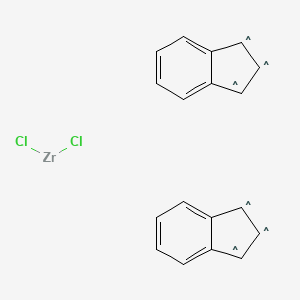
Bis(indenyl)zir-coniumdichloride
概要
説明
Bis(indenyl)zirconiumdichloride, also known as Dichlorobis(indenyl)zirconium(IV), is a compound with the molecular formula C18H14Cl2Zr . It appears as a yellow powder and is sensitive to moisture .
Synthesis Analysis
Ethylene–norbornene copolymers were synthesized in a low-content norbornene window with rac-ethylene-bis(indenyl)zirconiumdichloride (EBI) catalyst . The addition of a chain shuttling agent (CSA) increased the catalyst activity in copolymerization .Molecular Structure Analysis
The molecular structure of Bis(indenyl)zirconiumdichloride is complex. It has been studied extensively, with research showing that the conformational mobility of η5-ligands at a metal atom contributes to the activity and stereoselectivity of the catalytic systems .Chemical Reactions Analysis
Bis(indenyl)zirconiumdichloride is used as a metallocene cocatalyst for the polymerization of olefins . It has been used in the synthesis of ethylene–norbornene copolymers .Physical And Chemical Properties Analysis
Bis(indenyl)zirconiumdichloride has a molar mass of 392.43 and a melting point of 239-243°C (lit.) . It is a yellow powder that is sensitive to moisture .科学的研究の応用
Torsional Isomerism in Metallocene Complexes : Bis(isopropylcyclopentadienyl)zirconiumdichloride, a related compound, shows torsional isomerism, which affects its molecular structure and properties (Krüger et al., 1992).
Polymerization of Olefins : Chiral stereorigid ethylenebis(indenyl)zirconiumdichloride, when combined with methylaluminoxane as a cocatalyst, results in highly isotactic polypropylene, showing its importance in polymer science (Kaminsky & Buschermöhle, 1987).
Molecular Structures of Complexes : The molecular structures of bis(2-(dimethylamino)indenyl)zirconium dichloride and related complexes reveal insights into the bonding characteristics and electron densities at the metal center (Luttikhedde et al., 1996).
Role in Stereoselective Polymerization : Bis(indenyl)- and bis(tetrahydroindenyl)zirconium complexes have been studied for their effectiveness in transferring stereochemical information during polymerization processes (Erker et al., 1993).
Synthesis of Functionalized Metallocenes : Synthesis of indenyl zirconium metallocenes with various substituents and their application in propylene polymerization highlight their versatility in catalytic processes (Witte, Lal, & Waymouth, 1999).
Electron Density Measurement : Studies on methyl-versus-chloride exchange in zirconocene complexes provide insights into the electron densities at Zr centers, crucial for understanding their reactivity and bonding (Wieser, Babushkin, & Brintzinger, 2002).
Zirconium Sandwich Complexes : Research on zirconium sandwich complexes with indenyl ligands explores their structure and reactivity, especially in olefin and alkyne reactions (Bradley et al., 2004).
ansa-Metallocene Derivatives : The study of ansa-metallocene derivatives, including bis(indenyl)zirconium dichloride complexes, reveals their crystal structures and properties in catalysis, particularly in propene polymerization (Barsties et al., 1996).
Heteroatom-Substituted Metallocenes : Investigations into heteroatom-substituted group 4 bis(indenyl)metallocene complexes provide insights into their synthesis, characterization, and applications, particularly in olefin polymerization (Leino, Lehmus, & Lehtonen, 2004).
作用機序
The mechanism of action of Bis(indenyl)zirconiumdichloride involves its use as a catalyst in the polymerization of olefins . The research group of Seppälä has studied extensively the copolymerization behavior of different bis(indenyl) zirconium catalysts and has determined their comonomer response, chain termination mechanisms, and the importance of chain-end isomerization to produce new polyolefin materials .
Safety and Hazards
将来の方向性
特性
InChI |
InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q;;;;+2/p-2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTQDRJBWSBJQM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2[CH][CH][CH]C2=C1.C1=CC=C2[CH][CH][CH]C2=C1.Cl[Zr]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(indenyl)zir-coniumdichloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonamide, N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methyl-](/img/structure/B8048798.png)

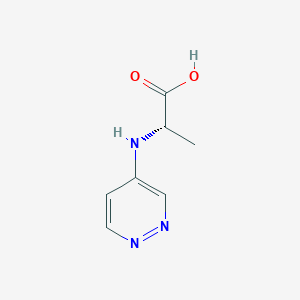
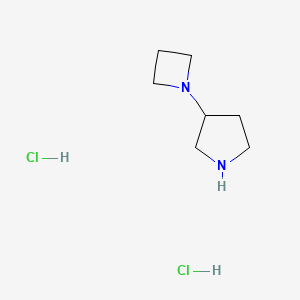
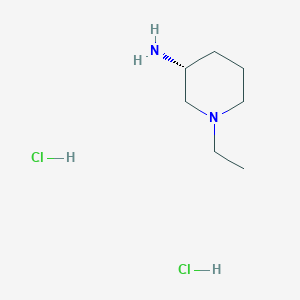
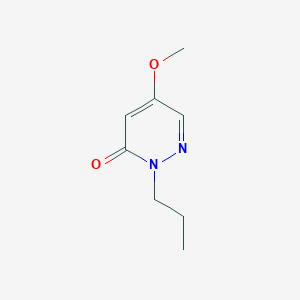

![2,2-dimethylpropanoyloxymethyl 7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8048845.png)

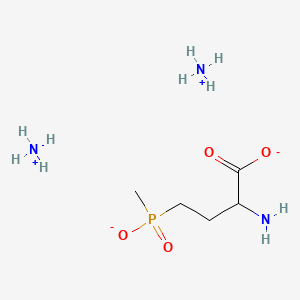
![[2-[(6S,8S,9R,10S,11S,13R,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B8048864.png)
